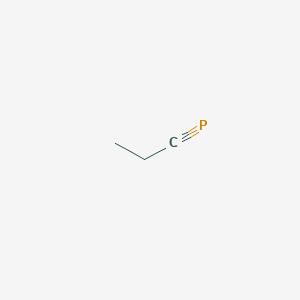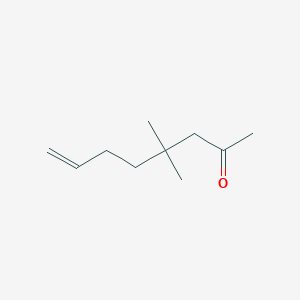![molecular formula C16H19ClN2 B14269069 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride CAS No. 160598-04-9](/img/structure/B14269069.png)
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is a compound known for its unique chemical properties and applications. It is a derivative of pyridinium and is often used in various scientific research fields due to its fluorescent properties and ability to form intermolecular charge transfer states .
Métodos De Preparación
The synthesis of 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride typically involves the metathesization of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium iodide with the sodium salt of the 3,5-dicarboxybenzenesulfonic acid . The compound can then be recrystallized from methanol to achieve high purity .
Análisis De Reacciones Químicas
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescence probe to study the properties of various materials.
Biology: Its fluorescent properties make it useful in imaging and tracking biological molecules.
Medicine: It is used in the development of photofunctional materials for medical applications.
Industry: It is used in the development of nonlinear optical materials.
Mecanismo De Acción
The compound exerts its effects through its ability to form intermolecular charge transfer states when photoexcited . This property allows it to be used as a fluorescence probe and in the development of photofunctional materials. The molecular targets and pathways involved include the interaction with various biological molecules and materials to study their properties.
Comparación Con Compuestos Similares
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride is unique due to its specific structure and properties. Similar compounds include:
1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate: Known for its use in nonlinear optical materials.
4-(Dimethylamino)benzophenone: Used in various chemical reactions and as a reagent.
These compounds share similar structural elements but differ in their specific applications and properties.
Propiedades
Número CAS |
160598-04-9 |
|---|---|
Fórmula molecular |
C16H19ClN2 |
Peso molecular |
274.79 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;chloride |
InChI |
InChI=1S/C16H19N2.ClH/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UAJIQKAOMGJWDB-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


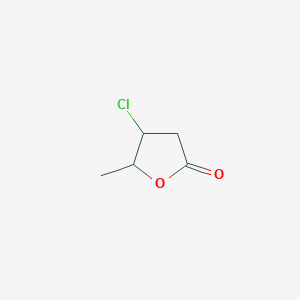
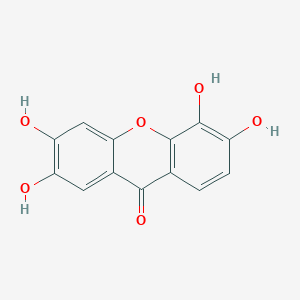

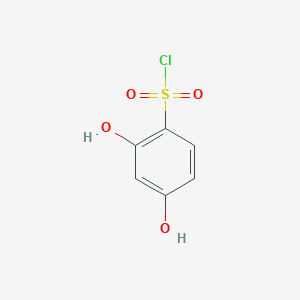
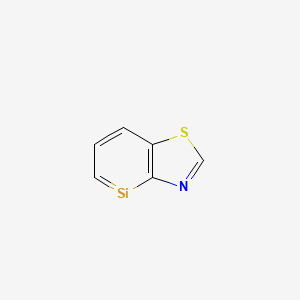
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
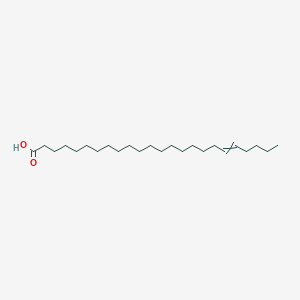
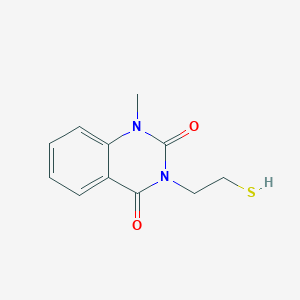
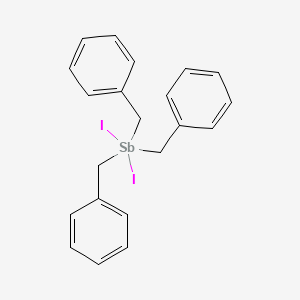
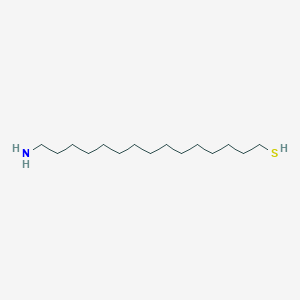
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
